REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[N:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]2[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=2)=[CH:6][CH:5]=1.[C:18]1(=O)[CH2:21][CH2:20][CH2:19]1>CC(O)=O>[N:4]1[CH:5]=[CH:6][C:7]([O:10][C:11]2[CH:17]=[CH:16][C:14]([NH:15][C:18]3([C:1]#[N:2])[CH2:21][CH2:20][CH2:19]3)=[CH:13][CH:12]=2)=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
395 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)OC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
376 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was irradiated with microwaves (Biotage) at 120° C. for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The slightly yellowish solution was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)OC1=CC=C(C=C1)NC1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 463 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |